5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Description
5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound with a molecular formula of C6H2N6O3 and a molecular weight of 206.12 . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Properties
IUPAC Name |
5-nitro-7H-triazolo[4,5-g][2,1,3]benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N6O3/c13-12(14)3-1-2-4(10-15-9-2)6-5(3)7-11-8-6/h1H,(H,7,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEUWGIDYRXUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C3=NON=C31)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a nitro-substituted benzoxadiazole precursor with a triazole moiety . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-substituted derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication . In cancer research, it may inhibit specific enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be compared with other similar compounds such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
1,2,3-triazoles fused to aromatic rings: These compounds are known for their stability and wide range of applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity .
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